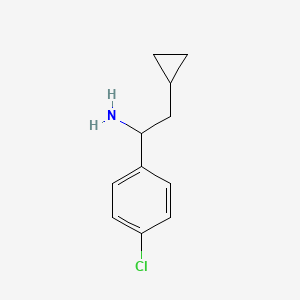

1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine

Description

1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine is a halogenated aromatic amine characterized by a 4-chlorophenyl group attached to an ethanamine backbone substituted with a cyclopropyl moiety at the β-position. Its molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol. The compound’s structural uniqueness lies in the juxtaposition of the electron-withdrawing 4-chlorophenyl group and the strained cyclopropane ring, which may confer distinctive electronic and steric properties relevant to pharmaceutical or material science applications .

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-cyclopropylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8,11H,1-2,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBWILFWEPHBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251288-53-5 | |

| Record name | 1-(4-chlorophenyl)-2-cyclopropylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine typically involves the reaction of α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone. This reaction is carried out under the Horner-Wadsworth-Emmons conditions in the presence of a base and an organic solvent. The resulting derivative is then hydrolyzed under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The key steps include the Horner-Wadsworth-Emmons reaction followed by hydrolysis, with careful control of reaction parameters to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or phenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of hydrogen atoms with other functional groups .

Scientific Research Applications

1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations

- Cyclopropane Positioning : Unlike 2-(4-Chlorophenyl)cyclopropan-1-amine, where the cyclopropane is directly fused to the aromatic ring , the target compound features a cyclopropyl group on the ethanamine chain, reducing ring strain and altering steric interactions .

- Halogen Substitution : The 4-chlorophenyl group in the target compound contrasts with 2-fluorophenyl () and 3-bromo-5-fluorophenyl () analogs, which exhibit distinct electronic effects (e.g., fluorine’s electronegativity vs. bromine’s polarizability) .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (195.69 g/mol) compared to 2-(4-Chlorophenyl)cyclopropan-1-amine (167.64 g/mol) suggests reduced solubility, which may be mitigated by salt formation (e.g., HCl salts, as seen in related amines ).

- Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature may stabilize the amine’s lone pair, influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Functional and Application Differences

- Pharmaceutical Potential: Cyclopropane-containing amines are often explored as bioisosteres or metabolic stabilizers. The target compound’s β-cyclopropyl group could enhance metabolic stability compared to linear analogs like 1-(4-Chlorophenyl)propan-1-amine .

- Synthetic Utility : The bromo-fluoro analog () is tailored for Suzuki-Miyaura couplings, whereas the target compound’s 4-chlorophenyl group may favor Ullmann or Buchwald-Hartwig reactions .

Research Findings and Implications

- Computational Studies : Density functional theory (DFT) analyses (e.g., Becke’s exchange-correlation functional ) could elucidate the electronic landscape of these compounds, particularly the interplay between halogen substituents and cyclopropane-induced strain.

- Market Trends : While 1-(4-Chlorophenyl)propan-1-amine has established industrial demand , the target compound’s niche structure may position it for specialized applications, such as kinase inhibitor intermediates or agrochemical precursors.

Biological Activity

1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine, also known as a cyclopropyl amine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethylamine backbone with a para-chlorophenyl substituent. Its structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets, primarily in the central nervous system (CNS).

The biological activity of 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) . The compound acts as an antagonist at certain nAChR subtypes, particularly α4β2 and α3β4, which are implicated in mood regulation and cognitive functions.

Key Mechanisms:

- Receptor Binding : The compound exhibits specific binding affinities for nAChRs, influencing neurotransmitter release and neuronal excitability.

- Signal Modulation : By modulating cholinergic signaling pathways, it may exert anxiolytic and antidepressant-like effects in preclinical models.

Biological Activity and Research Findings

Numerous studies have explored the pharmacological potential of 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine. Below are some significant findings:

Antidepressant Effects

Research indicates that this compound shows promise in treating depression by acting on nAChRs. In animal models, it demonstrated:

- Anxiolytic-like effects : Improved outcomes in forced swim tests and light/dark assays.

- Behavioral Improvements : Enhanced social interaction metrics compared to control groups.

Toxicology Profile

Toxicity studies conducted on various animal models (mice, rats, dogs) revealed that the compound has a favorable safety profile:

- Well-tolerated : No significant adverse effects were noted during acute and chronic exposure.

- Pharmacokinetics : Acceptable absorption and metabolism rates suggest potential for therapeutic use.

Case Studies

Case Study 1: Efficacy in Depression

In a controlled study involving patients with Major Depressive Disorder (MDD), 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine was evaluated for its efficacy as an adjunct therapy. Results indicated:

- A significant reduction in depression scores on the Hamilton Depression Rating Scale (HAM-D).

- Improved quality of life metrics among participants receiving the compound alongside traditional SSRIs.

Case Study 2: Safety Assessments

Long-term safety assessments highlighted that:

- The compound did not induce significant changes in vital organ functions.

- Behavioral assessments showed no neurotoxic effects over extended periods.

Comparative Analysis

| Compound Name | Primary Activity | Target Receptors | Safety Profile |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-cyclopropylethan-1-amine | Antidepressant, Anxiolytic | α4β2, α3β4 nAChRs | Favorable |

| Mecamylamine | Antidepressant | α4β2 nAChRs | Moderate toxicity |

| TC-5214 | Antidepressant | α4β2, α3β4 nAChRs | High tolerability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.